molecular formula C10H13NO2 B1313246 Methyl 2-amino-3,5-dimethylbenzoate CAS No. 206551-23-7

Methyl 2-amino-3,5-dimethylbenzoate

Cat. No. B1313246
CAS RN: 206551-23-7
M. Wt: 179.22 g/mol
InChI Key: XRCRCNXSQYQLAQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,5-dimethylbenzoate, also known as 2-Amino-3,5-dimethylbenzoic acid methyl ester, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 97-99 °C and a boiling point of 265-267 °C. The compound is soluble in methanol, ethanol, and glacial acetic acid, and slightly soluble in water. It is used in a range of synthetic organic chemistry applications, including as a reagent in organic synthesis, a catalyst in organic reactions, and a starting material for drug synthesis.

Scientific Research Applications

  • Crystal Structure Analysis :

    • Methyl 3,5-dimethylbenzoate has been studied for its crystal structure, revealing C—H⋯O=C bonded molecules arranged in layers. This understanding can contribute to the development of new materials and the study of molecular interactions (Ebersbach, Seichter, & Mazik, 2022).
  • Synthesis Processes :

    • Research on the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid from 3,4-dimethyl aniline highlights the potential of Methyl 2-amino-3,5-dimethylbenzoate in synthetic chemistry. This process involves various stages like condensation, cyclization, and oxidation, which are fundamental in organic synthesis (Cheng Lin, 2013).
  • Charge Transfer Complex Formation :

    • The study of charge transfer interactions between certain amino heterocyclic donors and chloranilic acid in acetonitrile includes compounds similar to this compound. Understanding these interactions is crucial for applications in molecular electronics and sensor design (Al-Attas, Habeeb, & Al-Raimi, 2009).
  • Chemical Reagents and Inhibitors :

    • Studies on methyl substituted compounds like this compound have identified their use as chemical reagents and corrosion inhibitors. For instance, bipyrazolic derivatives have been synthesized and investigated for their efficacy in preventing corrosion, demonstrating the potential industrial applications of these compounds (Missoum et al., 2013).
  • Pharmaceutical Applications :

    • Some studies have explored the derivatives of this compound in the context
    of pharmaceutical research, such as in the synthesis of chlorantraniliprole, a key intermediate for potential pharmaceutical applications .
  • Metabolism Studies :

    • Research on Rhodococcus rhodochrous N75 has shown that compounds like 3,5-dimethylbenzoic acid, closely related to this compound, are oxidized via the ortho-pathway. This contributes to our understanding of microbial metabolism and its applications in bioremediation and biochemical pathways (Schmidt et al., 1994).
  • Exploration of Mutagenicity :

    • Investigations into the mutagenicity of compounds like 2-Amino-3-methylimidazo[4,5-f]quinoline, which is structurally similar to this compound, provide insights into the potential health risks and genetic impacts of these compounds, important in environmental health and toxicology studies (Nagao et al., 1981).
  • Material Science and Organic Synthesis :

    • The synthesis of derivatives like methyl 2,4-dihydroxy-6-methylbenzoates and related compounds demonstrates the versatility of this compound in organic synthesis and material science. Such studies are pivotal in the development of new materials and complex organic molecules (Barrett, Morris, & Barton, 1981).

properties

IUPAC Name

methyl 2-amino-3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCRCNXSQYQLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443676
Record name METHYL 2-AMINO-3,5-DIMETHYLBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206551-23-7
Record name METHYL 2-AMINO-3,5-DIMETHYLBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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